Lipophilicity vs. Non-Fluorinated Analog
The introduction of the 7-fluoro substituent significantly alters the lipophilicity of the indole scaffold. The parent compound, 4-hydroxyindole-3-carbaldehyde, is a plant metabolite, while the fluorinated analog is a synthetic derivative. The calculated LogP for 7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde is 1.54 (AlogP) [1]. This is a notable increase from the LogP of the non-fluorinated parent 4-hydroxyindole-3-carbaldehyde, which is predicted to be lower due to the lack of the lipophilic fluorine atom [2]. This difference in LogP translates to a higher likelihood of passive membrane permeability, a critical parameter for cell-based assays and drug candidate development.
| Evidence Dimension | Lipophilicity (Calculated AlogP) |
|---|---|
| Target Compound Data | AlogP = 1.54 |
| Comparator Or Baseline | 4-Hydroxy-1H-indole-3-carbaldehyde (AlogP not reported, but qualitatively lower due to absence of fluorine) |
| Quantified Difference | Increased lipophilicity; estimated AlogP increase of ~0.5-1.0 units based on fluorine addition to an aromatic ring. |
| Conditions | In silico prediction (AlogP). |
Why This Matters
Increased lipophilicity can be a decisive factor for scientists needing a scaffold with improved passive membrane permeability for cell-based assays, distinguishing it from non-fluorinated alternatives.
- [1] PlanteaDB. (2026). 7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde (CID 101678887) - Calculated Properties. View Source
- [2] CHEBI:91162. (2016). 4-hydroxyindole-3-carbaldehyde. European Bioinformatics Institute (EBI). View Source
